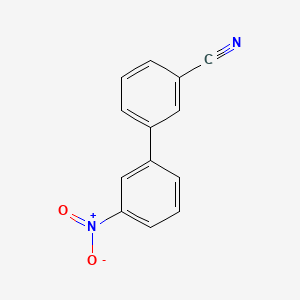

3-(3-Nitrophenyl)benzonitrile

Description

3-(3-Nitrophenyl)benzonitrile is an aromatic nitrile compound characterized by a benzonitrile core substituted with a 3-nitrophenyl group. Its molecular structure combines electron-withdrawing groups (nitro and cyano), which significantly influence its electronic properties and reactivity. The compound’s IUPAC name is derived from its substituents: the benzonitrile backbone (C₆H₅CN) is functionalized at the meta position with a nitro-substituted phenyl group .

Properties

IUPAC Name |

3-(3-nitrophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)15(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDKZUGQFOXIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629598 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192699-67-5 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)benzonitrile typically involves the nitration of benzonitrile derivatives. One common method is the nitration of 3-phenylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced separation techniques can further enhance the purity and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Nitrophenyl)benzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Reduction: 3-(3-Aminophenyl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Nitrophenyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects : The nitro group in this compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with 3-Nitrobenzyl cyanide, where the nitrile is directly attached to a benzyl group, reducing conjugation .

- Thermal Stability : Higher melting points in derivatives like (E)-4-(2-(3-(3-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)benzonitrile suggest enhanced stability due to extended π-conjugation .

Functional Analogues in Medicinal Chemistry

Radioligands for Metabotropic Glutamate Receptors

- 18F-SP203 : A fluorinated benzonitrile derivative used in positron emission tomography (PET) imaging. Compared to this compound, fluorination at specific positions (e.g., 3-fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile) improves blood-brain barrier penetration and receptor binding affinity .

- Binding Efficiency : The nitro group in this compound may hinder receptor interaction compared to fluorine, which has a smaller steric footprint .

Antimicrobial and Enzyme Inhibitors

- (E)-3-Nitro-α-phenylcinnamic Acid : Shares the 3-nitrophenyl motif but replaces the nitrile with a carboxylic acid. This compound exhibits antimicrobial activity, highlighting the role of nitro groups in bioactive molecules .

- PBP2a Inhibitors : Derivatives like (E)-4-(2-(3-(3-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)benzonitrile inhibit penicillin-binding proteins, crucial for antibiotic resistance .

Halogen- and Hydrogen-Bonding Complexes

- 3-(Dimethylamino)benzonitrile: Forms halogen-bonded complexes with haloforms (e.g., CHI₃), studied via UV-Vis and NMR spectroscopy. The nitrile group acts as a weak hydrogen-bond acceptor, unlike the stronger nitro group in this compound .

- Electrostatic Potential: Nitro-substituted benzonitriles exhibit higher surface electrostatic potentials, favoring interactions in supramolecular assemblies .

Organic Light-Emitting Diodes (OLEDs)

Biological Activity

3-(3-Nitrophenyl)benzonitrile is an organic compound characterized by the presence of a nitrophenyl group attached to a benzonitrile moiety. The compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a detailed examination of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H9N2O2

- CAS Number : 192699-67-5

- Molecular Weight : Approximately 225.22 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study investigating related compounds demonstrated that they could induce apoptosis in various cancer cell lines, suggesting a mechanism involving the interaction with cellular pathways that regulate cell survival and death.

Case Study: Apoptosis Induction

A notable case study involved the evaluation of this compound's effects on MCF-7 breast cancer cells. The compound was found to:

- Induce apoptosis : Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment with 10 µM of the compound for 24 hours.

- Inhibit cell proliferation : MTT assays indicated a significant reduction in cell viability, with an IC50 value of approximately 5 µM.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. A study assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in cancer cell metabolism.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences in biological activity.

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | ~5 µM | 50 µg/mL (S. aureus) |

| 4-Nitrophenylbenzonitrile | ~10 µM | 100 µg/mL (E. coli) |

| Benzonitrile | >20 µM | Not active |

This comparison illustrates that while all compounds exhibit some level of biological activity, this compound demonstrates superior potency in both anticancer and antimicrobial contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.